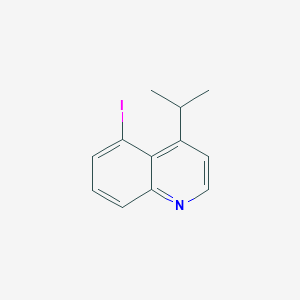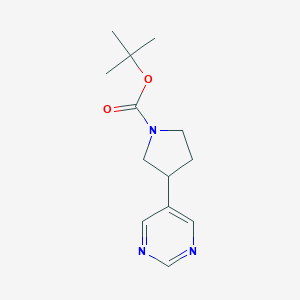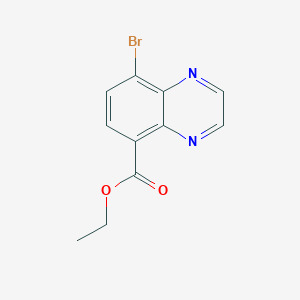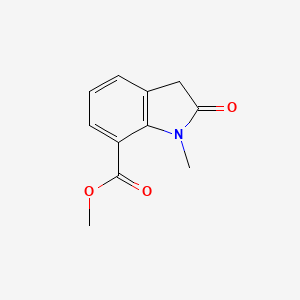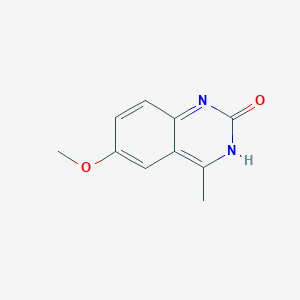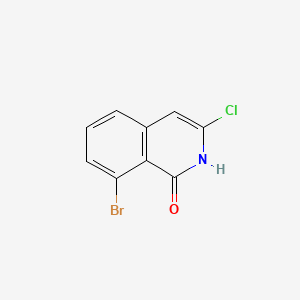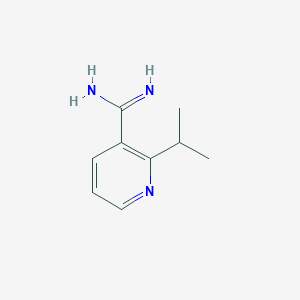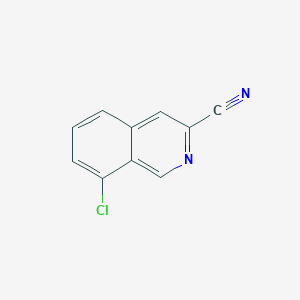
8-Chloroisoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) and subsequent treatment with sodium cyanide (NaCN) under controlled conditions .
Industrial Production Methods: Industrial production methods for 8-Chloroisoquinoline-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 8-Chloroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or potassium thiolate (KSR).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
8-Chloroisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: Research is ongoing into its potential as a pharmacophore for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 8-Chloroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling pathways. The cyano group at the 3-position and the chloro group at the 8-position contribute to its binding affinity and specificity .
相似化合物的比较
- 3-Chloroisoquinoline-8-carbonitrile
- 8-Hydroxyquinoline
- Quinoline-3-carbonitrile
Comparison: 8-Chloroisoquinoline-3-carbonitrile is unique due to the specific positioning of the chloro and cyano groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research .
属性
分子式 |
C10H5ClN2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
8-chloroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H |
InChI 键 |
OTVALBCWUNEJAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


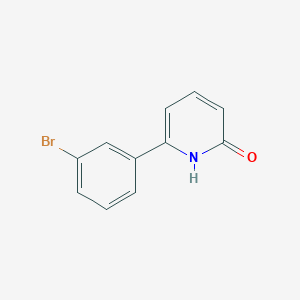
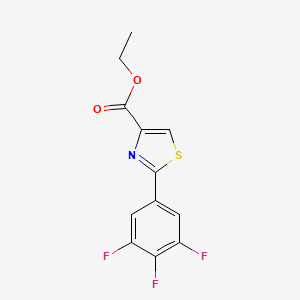
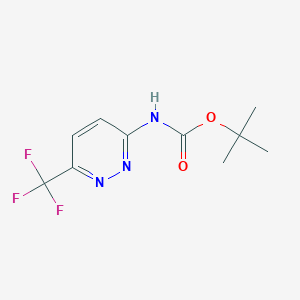
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
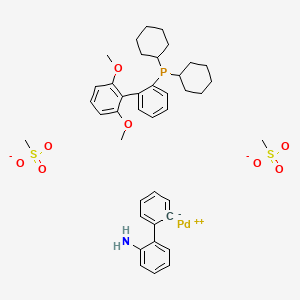
![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
